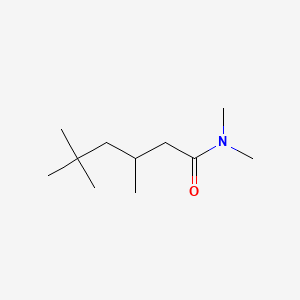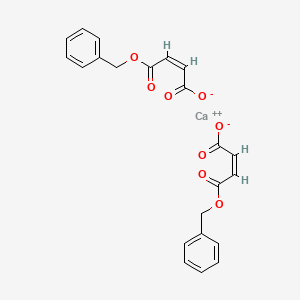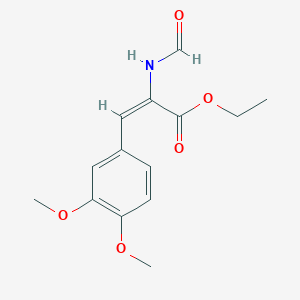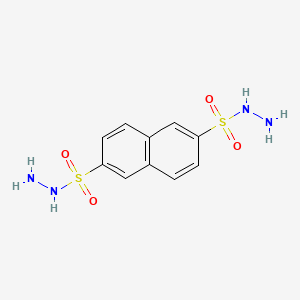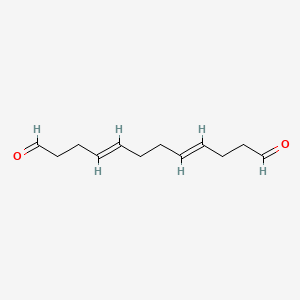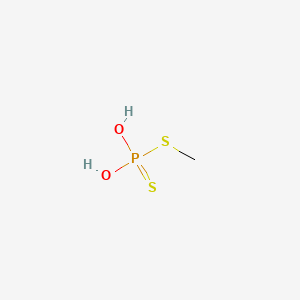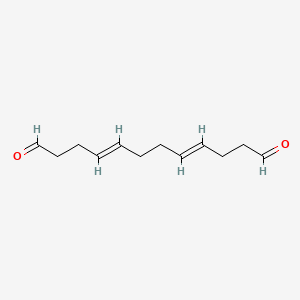
(4E,8E)-Dodeca-4,8-dienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by the presence of two conjugated double bonds and two aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-Dodeca-4,8-dienedial typically involves the use of starting materials that contain the necessary carbon skeleton and functional groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(4E,8E)-Dodeca-4,8-dienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Dodeca-4,8-dienoic acid.
Reduction: Dodeca-4,8-dien-1,12-diol.
Substitution: 4,8-Dibromo-dodeca-4,8-dienedial.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E,8E)-Dodeca-4,8-dienedial is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a useful intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a model compound for investigating the reactivity of conjugated dienes in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require conjugated diene systems. Its reactivity makes it a valuable component in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (4E,8E)-Dodeca-4,8-dienedial exerts its effects involves the reactivity of its aldehyde groups and conjugated double bonds. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which activate the double bonds towards nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: Similar in structure but contains carboxylic acid groups instead of aldehydes.
(4E,8E)-10-(Hexyloxy)-N,N,4,8-tetramethyl-4,8-decadien-1-amine: Contains an amine group and a hexyloxy substituent, differing in functional groups and chain length.
N-[(4E,8E)-1,3-dihydroxyoctadec-4,8-dien-2-yl]hexadecanamide: A ceramide derivative with hydroxyl and amide groups.
Uniqueness
(4E,8E)-Dodeca-4,8-dienedial is unique due to its dual aldehyde functionality combined with a conjugated diene system. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
55303-96-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(4E,8E)-dodeca-4,8-dienedial |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |
Clave InChI |
CIGZZLYQLQLUQO-GGWOSOGESA-N |
SMILES isomérico |
C(/C=C/CCC=O)C/C=C/CCC=O |
SMILES canónico |
C(CC=CCCC=O)C=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


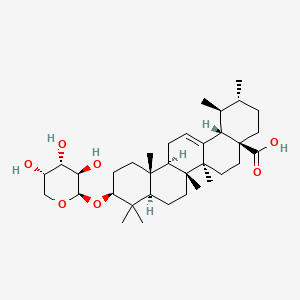
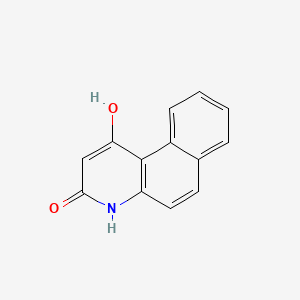
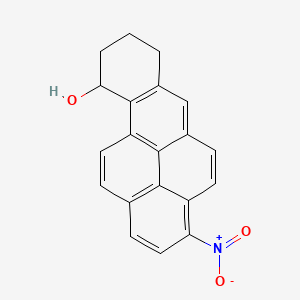
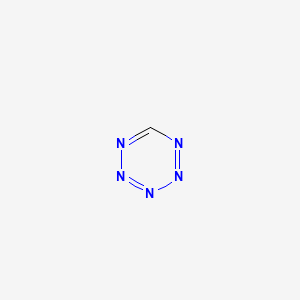
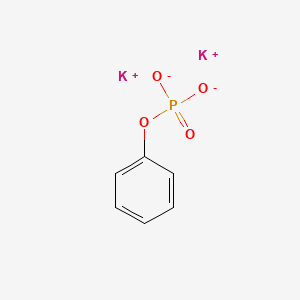
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
